

1-(3-Nitrobenzoyl)piperazine CAS number and molecular weight

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Compound of Interest

Compound Name: 1-(3-Nitrobenzoyl)piperazine

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An In-Depth Technical Guide to 1-(3-Nitrobenzoyl)piperazine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, piperazine and its derivatives stand out as a critical class of heterocyclic compounds.^{[1][2]} Their versatile scaffold is a cornerstone in the design of a multitude of therapeutic agents, including those with anticancer, antifungal, antibacterial, and antipsychotic properties.^{[2][3]} This guide provides a comprehensive technical overview of a specific and valuable intermediate: **1-(3-Nitrobenzoyl)piperazine**.

This document is intended for researchers, scientists, and professionals in drug development. It will delve into the fundamental physicochemical properties, synthesis, and analytical characterization of **1-(3-Nitrobenzoyl)piperazine**, offering both theoretical understanding and practical, field-proven insights to facilitate its effective utilization in research and development endeavors.

Physicochemical and Structural Characteristics

1-(3-Nitrobenzoyl)piperazine is a substituted piperazine derivative characterized by a 3-nitrobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. This structural feature, particularly the presence of the nitro group, significantly influences its reactivity and potential as a precursor in the synthesis of more complex molecules.

Property	Value	Source
CAS Number	341529-34-8	[4]
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₃	[5]
Molecular Weight	235.24 g/mol	Calculated
Monoisotopic Mass	235.09569 Da	[5]
Appearance	White to off-white solid (typical for similar compounds)	N/A
Purity	Typically ≥98%	[4]

Molecular weight calculated using atomic weights: C=12.01, H=1.008, N=14.01, O=16.00

Synthesis of 1-(3-Nitrobenzoyl)piperazine: A Mechanistic Approach

The most direct and widely utilized method for the synthesis of **1-(3-Nitrobenzoyl)piperazine** is the nucleophilic acyl substitution reaction between piperazine and 3-nitrobenzoyl chloride. This reaction is a cornerstone of amide bond formation and is highly efficient for this class of compounds.

Experimental Protocol: Acylation of Piperazine

Objective: To synthesize **1-(3-Nitrobenzoyl)piperazine** via the acylation of piperazine with 3-nitrobenzoyl chloride.

Materials:

- Piperazine
- 3-Nitrobenzoyl chloride
- Triethylamine (Et₃N) or other suitable base
- Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent

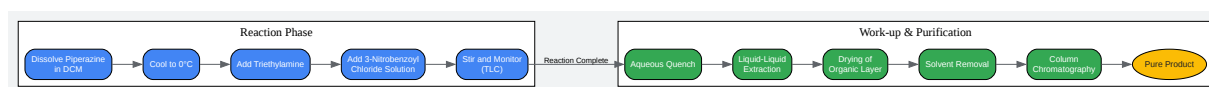
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2 equivalents) in dichloromethane. The use of excess piperazine is a strategic choice to favor monosubstitution and to act as a base to neutralize the HCl byproduct, although an external base is still recommended for optimal yield.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and to minimize the formation of undesired side products, such as the di-acylated piperazine.
- **Addition of Base:** Add triethylamine (1.1 equivalents) to the cooled solution. Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation.
- **Addition of Acylating Agent:** Slowly add a solution of 3-nitrobenzoyl chloride (1 equivalent) in dichloromethane to the stirred reaction mixture. A slow, dropwise addition is crucial to maintain the low temperature and prevent a rapid, uncontrolled reaction.
- **Reaction Progression:** Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).^[3]
- **Work-up and Extraction:**
 - Quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.

- Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield pure **1-(3-Nitrobenzoyl)piperazine**.^[1]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(3-Nitrobenzoyl)piperazine**.

Applications in Drug Discovery and Development

1-(3-Nitrobenzoyl)piperazine is primarily utilized as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic value.^{[6][7]} The piperazine scaffold is a well-established pharmacophore, and the nitrobenzoyl moiety offers a versatile handle for further chemical modifications.

- Precursor for Active Pharmaceutical Ingredients (APIs): The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions

such as reductive amination, amide bond formation, or sulfonylation. This allows for the generation of a diverse library of compounds for screening against various biological targets.

- Anticancer Research: Numerous piperazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[3][6] The introduction of the **1-(3-nitrobenzoyl)piperazine** core into larger molecular structures is a common strategy in the design of novel anticancer agents.[3]

Analytical Characterization

The unambiguous identification and purity assessment of **1-(3-Nitrobenzoyl)piperazine** are crucial for its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile compounds like **1-(3-Nitrobenzoyl)piperazine**. [8] Due to the presence of the nitrobenzoyl chromophore, UV detection is a suitable and sensitive method.

Illustrative HPLC-UV Protocol

Objective: To determine the purity of a synthesized batch of **1-(3-Nitrobenzoyl)piperazine**.

Instrumentation and Reagents:

- HPLC system with a UV or Photodiode Array (PDA) detector.
- C18 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Deionized water (HPLC grade).
- Formic acid or Trifluoroacetic acid (optional, for mobile phase modification).

Chromatographic Conditions:

- Mobile Phase: A gradient of Acetonitrile and Water. A typical starting condition could be 80:20 Water:Acetonitrile, ramping to 20:80 Water:Acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: Maintained at 35°C for reproducibility.[9]
- Injection Volume: 10 µL.[9]
- Detection Wavelength: The UV detector should be set to the absorption maximum of the nitroaromatic ring, typically around 254 nm or a more specific wavelength determined by a UV scan.

Sample Preparation:

- Accurately weigh a small amount of the **1-(3-Nitrobenzoyl)piperazine** sample.
- Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analytical Workflow Diagram

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